molecular formula C20H21N3O4S2 B2627818 N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 941967-06-2

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2627818
CAS No.: 941967-06-2
M. Wt: 431.53
InChI Key: YWTQNQASGDAPHV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide and carboxamide groups. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-8-6-7-11-17(15)27-2)28-20(22-14)23-29(25,26)16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTQNQASGDAPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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